molecular formula C44H28N4NaO12S4- B1214218 Tetra(4-sulfonatophenyl)porphyrin

Tetra(4-sulfonatophenyl)porphyrin

Cat. No.: B1214218
M. Wt: 956 g/mol
InChI Key: FGANNNWFCCSJNV-UHFFFAOYSA-N
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Description

Tetra(4-sulfonatophenyl)porphyrin (TPPS4) is a water-soluble, anionic porphyrin derivative valued extensively for its strong optical properties and role as a potent photosensitizer. Its primary research application is in the field of photodynamic therapy (PDT) for cancer treatment, where it acts as a molecular agent that, upon irradiation with light, generates cytotoxic singlet oxygen ( ). Studies have demonstrated that its singlet oxygen quantum yield can be significantly enhanced, from 0.19 to 0.69, through conjugation with quantum dots, creating advanced nanosystems for improved therapeutic outcomes . Beyond its standalone use, TPPS4 is a fundamental building block for creating functional supramolecular nanostructures. Under specific acidic conditions or in the presence of cationic templates, it self-assembles into chiral J-aggregates and nanotubes . These aggregates exhibit unique photophysical properties, including photoconductivity as high as 3.1 × 10⁻⁴ S m⁻¹, making them promising for applications in excitonic energy transfer wires, optoelectronics, and chemical sensing . In silico molecular docking simulations predict that TPPS4 binds to key protein targets in cancer pathways, such as the BCL-2 family, suggesting a specific molecular mechanism for inducing apoptosis in melanoma cell lines . Further expanding its utility, TPPS4 serves as a versatile precursor for synthesizing hybrid nanomaterials. It can be incorporated into nanocomposites with graphene-phase C3N4 and metal nanoparticles for highly sensitive electrochemical detection of small molecules , and its aggregation behavior is also a subject of interest in novel green solvent systems like deep eutectic solvents .

Properties

Molecular Formula

C44H28N4NaO12S4-

Molecular Weight

956 g/mol

IUPAC Name

sodium;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonic acid

InChI

InChI=1S/C44H28N4O12S4.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+1

InChI Key

FGANNNWFCCSJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Na+]

Synonyms

tetra(4-sulfonatophenyl)porphyrin

Origin of Product

United States

Chemical Reactions Analysis

Conjugation with Quantum Dots (QDs)

TPPS₄ forms stable conjugates with CuInS/ZnS QDs via sulfonamide bonds :

  • Reaction : TPPS₄ (1 mg/10 mL H₂O) + CuInS/ZnS QDs (1 mg/10 mL H₂O) stirred at 29–50°C for 1 hour.

  • Optimization :

    • pH sensitivity : Protonation at acidic pH (e.g., 433 nm Soret band shift) induces J-aggregation .

    • Temperature : Higher temperatures (50°C) enhance conjugation efficiency by 30% .

Table 2: Conjugation Parameters

VariableEffect on ConjugationOptimal Condition
pHAggregation at pH < 7pH 7–8
QDs:TPPS₄ ratio1:5 ratio maximizes singlet oxygen yield1:5
Temperature50°C improves binding kinetics50°C

Protein Multimerization

TPPS₄ facilitates protein aggregation through electrostatic and hydrophobic interactions :

  • Key findings :

    • ZnTPPS induces multimerization of cytochrome c and lysozyme at pH > 7.

    • Multimer size correlates with porphyrin charge: FeTPPS > ZnTPPS > free-base TPPS .

  • Mechanism : Bridging via sulfonate groups and pyrrolic nitrogen interactions.

Table 3: Protein–Porphyrin Interaction Data

ProteinPorphyrinAggregation Size (nm)pH Dependence
Cytochrome cZnTPPS12.5 ± 1.2Strong (pH 9)
LysozymeFeTPPS18.3 ± 2.1Moderate

Photochemical Reactivity

TPPS₄ exhibits enhanced singlet oxygen (¹O₂) generation upon conjugation:

  • Quantum yield : Increases from 0.19 (TPPS₄ alone) to 0.69 (CuInS/ZnS-TPPS₄ conjugate) .

  • Kinetics : Reaction rate constant k rises from 0.0021 s⁻¹ to 0.0056 s⁻¹ post-conjugation .

Mechanistic Insight :

  • Conjugation reduces electron-hole recombination in QDs, enhancing energy transfer to TPPS₄.

  • J-aggregates at low pH diminish ¹O₂ production due to self-quenching .

Reductive Deamination

A novel route to synthesize trisulfonated derivatives involves reductive deamination :

  • Reactant : 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin.

  • Conditions : One-pot reaction with NaNO₂/HCl followed by NaBH₄ reduction.

  • Yield : >80% with gram-scale feasibility .

Comparison with Similar Compounds

Comparison with Similar Porphyrin Derivatives

Structural and Functional Group Variations

5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin (TMPyP)
  • Charge : Cationic due to methylpyridinium groups.
  • Solubility : Water-soluble, but electrostatic behavior differs from TSPP.
  • Applications : Preferentially interacts with nucleic acids due to positive charge, unlike TSPP, which binds cationic proteins .
  • Enzyme Interactions : Cationic porphyrins like TMPyP show negligible inhibition of fumarase activity, whereas anionic TSPP derivatives (e.g., ZnTSPP) inhibit enzyme function by binding to substrate sites .
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
  • Functional Groups : Carboxylate instead of sulfonate.
  • Charge : Anionic, but with lower acidity (pKa ~4–5) compared to sulfonates (pKa < 2).
  • Applications : Less effective in photocatalytic systems due to weaker electron-withdrawing effects than sulfonates .
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin
  • Sulfonation Degree : Three sulfonate groups vs. four in TSPP.
  • Synthesis : Requires milder sulfonation conditions (4°C, 24 hours) to avoid over-sulfonation .
  • Purification : More challenging due to mixed sulfonation products; lower yield (10–20 mg per gram of TPP) compared to TSPP .

Metal-Complexed Derivatives

Fe(III)-TSPP (FeTPPS)
  • Structure : Iron(III) center in TSPP.
  • Enzyme Activity : Increases Na⁺,K⁺-ATPase activity in erythrocytes by 1.8-fold, similar to TSPP (1.5-fold), but with added redox activity due to Fe(III) .
  • Applications : Used in oxidative stress studies and nitric oxide scavenging .
Zn(II)-TSPP (ZnTPPS₄⁺)
  • Inhibition : Strongly suppresses fumarase activity (84% reduction) due to electrostatic binding to the enzyme’s active site, unlike ZnTCPP (carboxylated), which shows weaker inhibition .
Co(III)-TSPP (CoTPPS)
  • PFAS Remediation : Achieves 58% defluorination of perfluorooctanesulfonic acid (PFOS) with nZn⁰ as a reductant, outperforming CoTCPP (carboxylated, 28%) due to stronger Co–sulfonate coordination .

Solubility and Aggregation Behavior

Compound Solubility in Water Aggregation Tendency Key Influencing Factor
TSPP High pH-dependent (J-aggregates at low pH) Sulfonate charge density
TMPyP High Forms π-stacked dimers Cationic charge and π-π interactions
TCPP Moderate Less aggregation Carboxylate hydrophilicity
FeTPPS High Similar to TSPP Metal center redox activity

TSPP aggregates into J-aggregates under acidic conditions (pH < 3), exhibiting shifted absorption bands (~490 nm), which is exploited in sensing and photonics . Cationic TMPyP, however, aggregates via π-π stacking, limiting its use in homogeneous solutions .

Preparation Methods

Reaction Mechanism and Procedure

TPPH₂ is dissolved in concentrated sulfuric acid (96–98%) under vigorous stirring at 25–30°C for 6–8 hours. The sulfonation reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently neutralized with aqueous sodium hydroxide (NaOH) to pH 7–8. The crude product is purified through dialysis (molecular weight cutoff: 1 kDa) against deionized water for 72 hours to remove unreacted reagents and inorganic salts.

Critical Parameters:

  • Acid Concentration : Sulfonation efficiency plateaus at H₂SO₄ concentrations >90%, with lower concentrations resulting in incomplete functionalization.

  • Neutralization Rate : Rapid neutralization with NaOH minimizes porphyrin degradation but risks premature precipitation of intermediates.

Silica-Gel Purification Approach

An alternative methodology, described in and, integrates silica-gel chromatography to isolate TPPS₄ after sulfonation. This method prioritizes scalability and reduces reliance on dialysis, which can be time-intensive.

Stepwise Synthesis

  • Sulfonation : TPPH₂ is reacted with fuming sulfuric acid (30% SO₃) at 40°C for 4 hours, achieving near-quantitative sulfonation.

  • Quenching and Filtration : The reaction mixture is poured onto crushed ice, filtered, and washed with cold ethanol to remove residual acid.

  • Column Chromatography : The precipitate is dissolved in methanol and loaded onto a silica-gel column (60–120 mesh). Elution with a methanol-water gradient (3:1 to 1:1) isolates TPPS₄ with 85–90% yield.

Advantages Over Traditional Methods:

  • Reduced Purification Time : Silica-gel chromatography completes purification in 6–8 hours versus 72 hours for dialysis.

  • Byproduct Removal : Silica-gel effectively sequesters mono- and tri-sulfonated derivatives, which are common impurities in direct sulfonation.

Comparative Analysis of Purification Techniques

ParameterDialysisSilica-Gel Chromatography
Purity >95%85–90%
Time 72 hours8 hours
Scalability Limited to 100 mgUp to 1 kg
Byproduct Retention ModerateHigh

Dialysis excels in producing high-purity TPPS₄ for biomedical applications, whereas silica-gel methods are preferable for industrial-scale synthesis despite marginally lower purity.

Spectroscopic Characterization of TPPS₄

Successful sulfonation is confirmed through multimodal spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • TPPH₂ : Peaks at 3,315 cm⁻¹ (N–H stretch), 1,474 cm⁻¹ (C=C aromatic), and 1,443 cm⁻¹ (C=N stretch).

  • TPPS₄ : Broadband at 3,436 cm⁻¹ (O–H/N–H stretch), 1,419 cm⁻¹ (N–H bend), and 1,595 cm⁻¹ (C–N stretch), confirming sulfonate incorporation.

Nuclear Magnetic Resonance (¹H-NMR)

  • TPPH₂ : Aromatic protons resonate at δ 8.85–8.90 ppm.

  • TPPS₄ : Downfield shift to δ 8.95–9.05 ppm due to electron-withdrawing sulfonate groups.

Influence of Reaction Parameters on Synthesis

pH and Temperature Effects

  • Optimal pH : Sulfonation proceeds efficiently at pH < 2, as acidic conditions stabilize the porphyrin macrocycle.

  • Temperature : Elevated temperatures (>40°C) accelerate sulfonation but risk oxidation of the porphyrin ring.

Stoichiometric Considerations

A molar ratio of 1:4 (TPPH₂:H₂SO₄) ensures complete sulfonation without over-acidification, which can degrade the porphyrin core .

Q & A

Q. What are the established methods for synthesizing TSPP, and how is its purity validated?

TSPP is synthesized via acid-catalyzed condensation of pyrrole with 4-sulfonatobenzaldehyde. Busby et al. (1975) optimized this using reflux in propionic acid, achieving yields >50% after recrystallization . Purity is validated using:

  • UV-Vis spectroscopy : Confirm Soret band (~413 nm) and Q-bands (~515, 550, 590, 645 nm) for the free-base form .
  • Mass spectrometry : Verify molecular ion peaks (m/z 934.8 for H₄TPPS²⁻) .
  • ¹H NMR : Check sulfonated phenyl protons (δ 7.8–8.2 ppm) and pyrrolic NH (δ -2.5 ppm, broad) .

Q. How do pH and ionic strength influence TSPP’s protonation and aggregation?

TSPP exhibits pH-dependent protonation and aggregation (Table 1):

pH RangeProtonation StateAggregation BehaviorKey TechniquesReferences
2–4H₄TPPS²⁻ (diacid)J-aggregates (rod-like, ~25 porphyrins)UV-Vis, TEM, SAXS
4–7H₃TPPS³⁻Dimers/trimersFluorescence, AUC
>7H₂TPPS⁴⁻ (free base)MonomericPhotoacoustic spectroscopy

At low pH, electrostatic shielding by counterions (e.g., Na⁺) promotes J-aggregation. At neutral/basic pH, repulsion between sulfonate groups inhibits aggregation .

Advanced Research Questions

Q. How can experimental design resolve contradictions in TSPP’s aggregation behavior?

Conflicting reports on aggregate morphology (e.g., fractal vs. rod-like) arise from variations in:

  • Ionic strength : High NaCl (>50 mM) stabilizes J-aggregates; low ionic strength favors H-aggregates .
  • Concentration : Micromolar solutions form small aggregates (dimers), while mM concentrations yield micron-scale fibrils .
  • Preparation method : Direct dissolution vs. stock dilution affects nucleation kinetics .
    Methodology : Use polarized light scattering and cryo-TEM to correlate aggregate size/shape with preparation conditions .

Q. What strategies optimize TSPP’s singlet oxygen (¹O₂) quantum yield for photodynamic therapy (PDT)?

TSPP’s ¹O₂ yield depends on:

  • Protonation state : H₄TPPS²⁻ (diacid) shows enhanced intersystem crossing due to reduced symmetry, increasing ¹O₂ yield .
  • Conjugation with nanomaterials : Quantum dot-TSPP hybrids (e.g., CuInS/ZnS) improve energy transfer efficiency (e.g., 35% increase in ¹O₂) .
  • Excitation wavelength : Two-photon excitation (750–900 nm) enhances tissue penetration depth in vivo .
    Validation : Compare ¹O₂ yields using electron paramagnetic resonance (EPR) with TEMP traps .

Q. How do TSPP-based metal-organic frameworks (MOFs) tune gas adsorption and magnetism?

Lanthanide-TSPP MOFs (e.g., Gd-TSPP) exhibit:

  • High surface area : ~1,200 m²/g for CO₂ adsorption at 273 K .
  • Magnetic coupling : Gd³+ centers show slow magnetic relaxation (τ = 0.1–1 ms) below 10 K .
    Synthesis : Solvothermal assembly with lanthanide salts (e.g., Gd(NO₃)₃) at 120°C for 48 hrs .

Q. What drives chirality in TSPP aggregates, and how is it applied to light-harvesting systems?

Chiral J-aggregates form via templating with biomolecules (e.g., DNA) or under shear stress. Key factors:

  • Supramolecular arrangement : Slipped π-stacking induces circular dichroism (CD) signals at ~490 nm .
  • Energy transfer : In Zn/Sn-TSPP nanosheets, exciton delocalization over 10–20 molecules mimics bacterial chlorosomes .
    Applications : Use transient absorption spectroscopy to map energy transfer pathways in artificial photosynthetic systems .

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